1-Ethoxy-2,4-difluoro-5-iodobenzene
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Overview
Description
1-Ethoxy-2,4-difluoro-5-iodobenzene is an organic compound with the molecular formula C8H7F2IO It is a derivative of iodobenzene, where the benzene ring is substituted with ethoxy, difluoro, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-2,4-difluoro-5-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-ethoxy-2,4-difluorobenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved heat and mass transfer, which can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2,4-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1-Ethoxy-2,4-difluoro-5-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethoxy-2,4-difluoro-5-iodobenzene exerts its effects depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps. The molecular targets and pathways involved vary based on the reaction type and conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-2,4-difluoro-3-iodobenzene
- 1-Ethoxy-4,5-difluoro-2-iodobenzene
- 1,2,4-Trifluoro-5-iodobenzene
Uniqueness
1-Ethoxy-2,4-difluoro-5-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H7F2IO |
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Molecular Weight |
284.04 g/mol |
IUPAC Name |
1-ethoxy-2,4-difluoro-5-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3 |
InChI Key |
HZTODMSARPCMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)F)I |
Origin of Product |
United States |
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